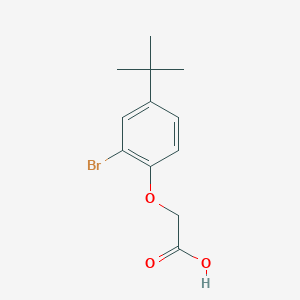

(2-Bromo-4-tert-butylphenoxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Bromo-4-tert-butylphenoxy)acetic acid” is a chemical compound with the CAS Number: 117947-05-4 and Linear Formula: C12H15BrO3 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “(2-Bromo-4-tert-butylphenoxy)acetic acid” is represented by the InChI code: 1S/C12H15BrO3/c1-12(2,3)8-4-5-10(9(13)6-8)16-7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15) . The molecular weight of the compound is 287.15 g/mol .Physical And Chemical Properties Analysis

The compound “(2-Bromo-4-tert-butylphenoxy)acetic acid” has a molecular weight of 287.15 g/mol . It has a computed XLogP3 value of 3.7, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass of the compound is 286.02046 g/mol . The compound has a topological polar surface area of 46.5 Ų .科学的研究の応用

Organic Synthesis and Catalysis

One application in scientific research is in the realm of organic synthesis, where such compounds play roles as intermediates or catalysts. For example, studies have explored the use of metal cation-exchanged clays as catalysts for various organic synthesis reactions, including rearrangements and alkylation processes that might involve similar phenolic ethers (Tateiwa & Uemura, 1997). These catalysts offer a reusable and environmentally friendly option for selective organic synthesis, highlighting the potential for phenolic ethers in facilitating such reactions.

Environmental Studies and Wastewater Treatment

In environmental science, derivatives of (2-Bromo-4-tert-butylphenoxy)acetic acid, particularly those related to phenolic compounds, have been studied for their impact on water treatment processes and their behavior in the environment. For instance, research into the treatment of pesticide industry wastewater has revealed that biological processes and granular activated carbon can effectively remove toxic pollutants, including phenolic derivatives, potentially improving the quality of treated effluent (Goodwin et al., 2018). These findings underscore the importance of understanding the chemical behavior of such compounds for environmental protection and pollution mitigation.

Bioactivity and Environmental Fate

The bioactivities of phenolic compounds, including toxicity and potential benefits, are areas of significant interest. For example, 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs, which share structural similarities with (2-Bromo-4-tert-butylphenoxy)acetic acid, have been reviewed for their natural sources and bioactivities (Zhao et al., 2020). These compounds exhibit potent toxicity against a wide range of organisms, including their producers, highlighting the dual nature of their bioactivities which can be both beneficial and detrimental.

Antioxidant Properties and Industrial Applications

Research has also delved into synthetic phenolic antioxidants, exploring their environmental occurrence, human exposure, and toxicity. Compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been detected in various environmental matrices and in humans, raising concerns about their potential health impacts (Liu & Mabury, 2020). These studies highlight the need for further research to understand the implications of exposure to synthetic phenolic antioxidants and their by-products.

特性

IUPAC Name |

2-(2-bromo-4-tert-butylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-12(2,3)8-4-5-10(9(13)6-8)16-7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNXDLJWFAAMPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325353 |

Source

|

| Record name | (2-bromo-4-tert-butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117947-05-4 |

Source

|

| Record name | (2-bromo-4-tert-butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)